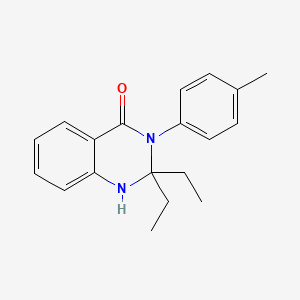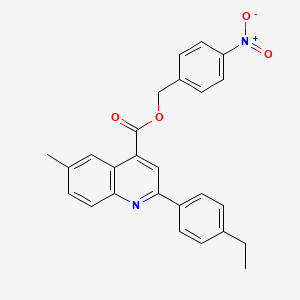![molecular formula C13H8BrIN2O2 B11095509 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-iodoaniline](/img/structure/B11095509.png)
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(2-IODOPHENYL)AMINE: is an organic compound characterized by the presence of bromine, iodine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(2-IODOPHENYL)AMINE typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 2-iodoaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(2-IODOPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(2-IODOPHENYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(2-IODOPHENYL)AMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and iodine atoms can engage in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-N-[(E)-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINE
- N-(2-BROMO-4-NITROPHENYL)-N-[(E)-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINE
Uniqueness
N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(2-IODOPHENYL)AMINE is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and potential applications in various fields. The combination of these halogens with the nitro group provides a versatile platform for further chemical modifications and functionalization.
Properties
Molecular Formula |
C13H8BrIN2O2 |
|---|---|
Molecular Weight |
431.02 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-(2-iodophenyl)methanimine |
InChI |
InChI=1S/C13H8BrIN2O2/c14-10-6-5-9(7-13(10)17(18)19)8-16-12-4-2-1-3-11(12)15/h1-8H |
InChI Key |
BDVGQMRNNMCOLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Nonyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11095444.png)
![1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B11095455.png)

![4-(Decyloxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B11095465.png)
![4,6-di(1H-imidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11095467.png)

![4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]phenyl 4-bromobenzoate](/img/structure/B11095469.png)
![4-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B11095475.png)
![Ethyl (5-hydroxy-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B11095482.png)
![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)acetate](/img/structure/B11095492.png)

![5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11095503.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11095505.png)
